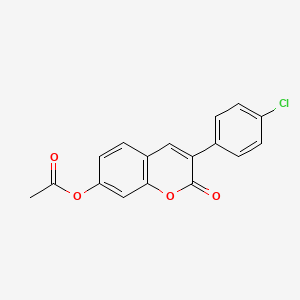
3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate” is a derivative of chromone . Chromones are a class of compounds with a 3-formyl-2-chromone structure. They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a chromone core with a chlorophenyl group at the 3-position and an acetate group at the 7-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate and its derivatives have been synthesized and studied for various biological activities. Notably, compounds related to this chemical structure have been explored for their antitumor, antibacterial, and antifungal properties. For instance, a study by El‐Sayed et al. (2011) involved the synthesis of compounds with a similar structure, highlighting their potential in antitumor and antibacterial applications (El‐Sayed et al., 2011). Similarly, research by Desai et al. (2008) focused on synthesizing and evaluating antibacterial activity against Gram-positive and Gram-negative bacteria (Desai et al., 2008).
Structural and Spectroscopic Studies
Structural and spectroscopic investigations are crucial for understanding the chemical properties of compounds like 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate. Şahin et al. (2014) conducted such studies, providing valuable insights into the molecular structure and interactions of related compounds (Şahin et al., 2014).
Corrosion Inhibition Studies
In addition to biological applications, derivatives of 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate have been studied for their corrosion inhibition properties. Zarrouk et al. (2014) conducted a theoretical study on related quinoxalines as corrosion inhibitors, showing the potential application of these compounds in protecting materials (Zarrouk et al., 2014).
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds, including indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate may also interact with various cellular targets, contributing to its biological activity.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular functions, contributing to its overall biological activity.
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate may also affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been shown to exert various biological effects, suggesting that 3-(4-chlorophenyl)-2-oxochromen-7-yl acetate may also have diverse molecular and cellular impacts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate. For instance, changes in temperature can affect the activity of some types of insecticides . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4/c1-10(19)21-14-7-4-12-8-15(17(20)22-16(12)9-14)11-2-5-13(18)6-3-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZGDUGQEWMYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

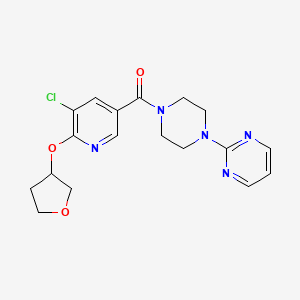
![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)
![Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B2705440.png)

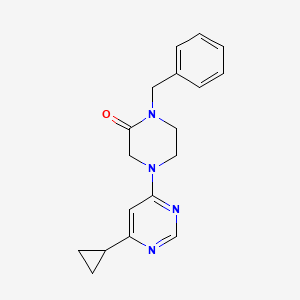
![1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine](/img/structure/B2705444.png)
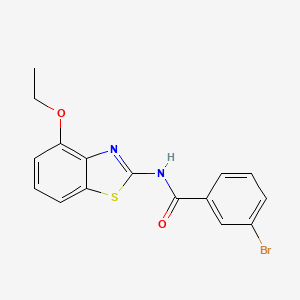

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2705449.png)
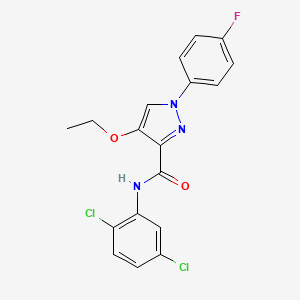
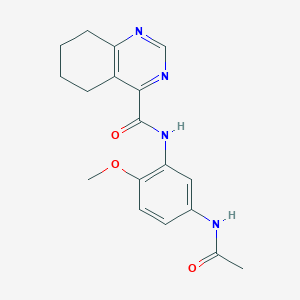
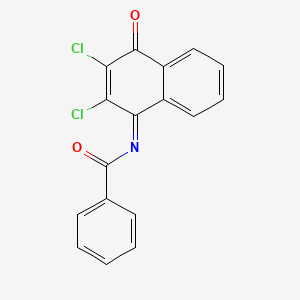
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705459.png)
